

Historical methods for 2-Phenylpropylamine synthesis

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An In-depth Technical Guide on the Historical Methods for **2-Phenylpropylamine** Synthesis

Introduction

2-Phenylpropylamine, commonly known as amphetamine, is a potent central nervous system stimulant belonging to the phenethylamine class. First synthesized in 1887 by Romanian chemist Lazăr Edeleanu, it was not until 1927 that its pharmacological properties were discovered by Gordon Alles.^{[1][2]} Historically, its synthesis has been a significant topic in medicinal and organic chemistry, leading to the development of various synthetic routes. This technical guide provides a detailed overview of the principal historical methods for the synthesis of **2-phenylpropylamine**, intended for an audience of researchers, scientists, and drug development professionals. The document outlines key synthetic pathways, including the Leuckart reaction, reductive amination, the nitropropene route, and others, presenting experimental details and comparative data where available.

The Leuckart Reaction

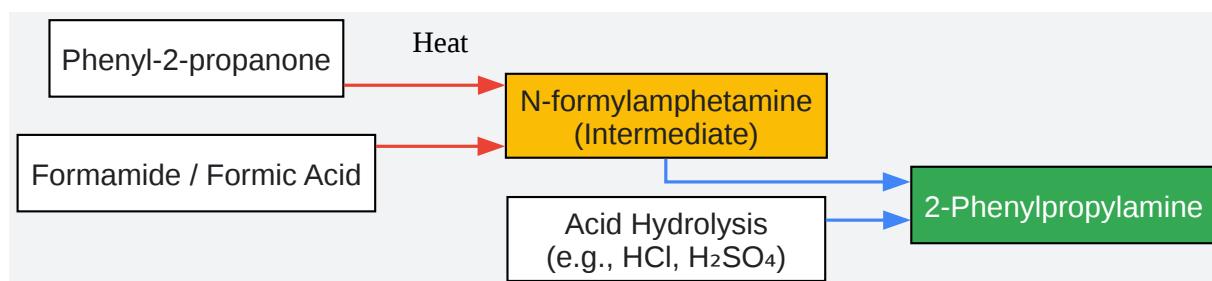
The Leuckart reaction, and its variation the Leuckart-Wallach reaction, is one of the most common and historically significant methods for synthesizing amphetamine.^[3] This process involves the reductive amination of a ketone (phenyl-2-propanone) using formic acid, formamide, or ammonium formate as the nitrogen source and reducing agent.^[4] The reaction proceeds in two main stages: the formation of an N-formyl intermediate, followed by acid hydrolysis to yield the final amine.^[3]

Experimental Protocol (Generalized)

A typical commercial process involves reacting phenyl-2-propanone (P2P) with formamide and formic acid.[5][6]

- Formation of N-formylamphetamine: A mixture of phenyl-2-propanone and formamide (or ammonium formate, often with formic acid) is heated. This condensation reaction results in the intermediate product, N-formylamphetamine.[3]
- Hydrolysis: The N-formylamphetamine intermediate is then hydrolyzed, typically using a strong acid like hydrochloric acid or sulfuric acid.[3][5]
- Isolation: Following hydrolysis, the reaction mixture is made basic to liberate the free amine. The **2-phenylpropylamine** is then isolated and purified, often by distillation.[3][5]

Reaction Pathway



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Fig. 1: The Leuckart reaction pathway for amphetamine synthesis.

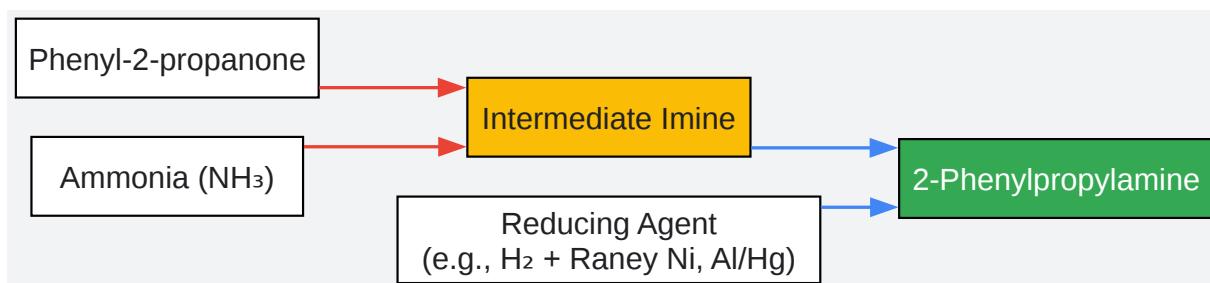
Reductive Amination of Phenyl-2-Propanone

Direct reductive amination of phenyl-2-propanone (P2P) is another historically prevalent method. This approach involves reacting P2P with ammonia over a metal catalyst to form an intermediate imine, which is then reduced to the primary amine.[7] This method is distinct from the Leuckart reaction as it typically employs catalytic hydrogenation or other reducing agents instead of formamide/formic acid.

Experimental Protocol (Generalized)

- **Imine Formation and Reduction:** Phenyl-2-propanone is reacted with ammonia in the presence of a reducing agent. The reaction can be performed using heterogeneous catalytic reduction.
- **Catalysts and Reagents:** Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO_2), with hydrogen gas as the reducing agent.^[7] Alternatively, metal amalgams, such as aluminum-mercury amalgam, can be used for the reduction.^[8]
- **Isolation:** After the reaction is complete, the catalyst is filtered off, and the product is isolated from the reaction mixture and purified.

Reaction Pathway



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Fig. 2: Reductive amination of P2P to synthesize amphetamine.

Synthesis from 1-Phenyl-2-nitropropene (P2NP)

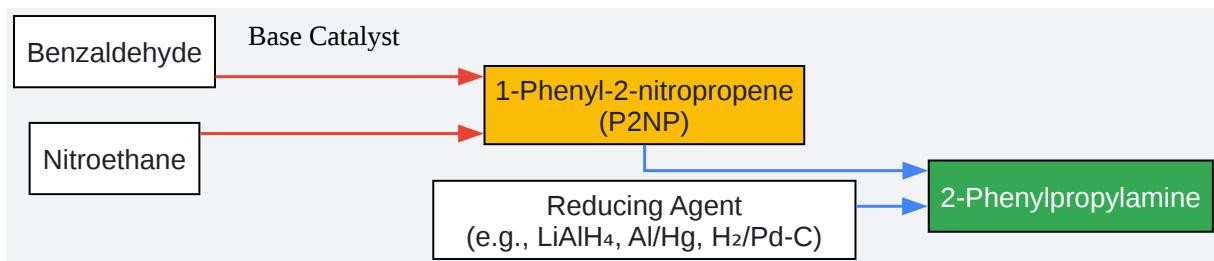
The "nitropropene route" utilizes benzaldehyde and nitroethane as starting materials to produce 1-phenyl-2-nitropropene (P2NP), which is subsequently reduced to amphetamine.

Experimental Protocol (Generalized)

- **P2NP Synthesis (Henry Reaction):** Benzaldehyde is condensed with nitroethane in the presence of a basic catalyst to yield 1-phenyl-2-nitropropene.^[9]
- **Reduction of P2NP:** The nitro group of P2NP is reduced to an amine group. Various reducing agents can accomplish this, including lithium aluminum hydride (LAH), sodium borohydride

(NaBH_4), aluminum-mercury amalgam, or catalytic hydrogenation with catalysts like Pd/C or PtO_2 .^[8]

Reaction Pathway



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Fig. 3: Synthesis of amphetamine via the nitropropene route.

Other Historical Methods

Several other methods have been historically documented for the synthesis of **2-phenylpropylamine**, though they are often less common than the routes described above.

Reduction of Phenylacetone Oxime

This two-stage method begins with the synthesis of phenylacetone oxime, which is then reduced.

- Oxime Formation: Phenylacetone is condensed with hydroxylamine hydrochloride in an alkaline medium to form phenylacetone oxime.
- Oxime Reduction: The oxime is reduced to the corresponding amine. This can be achieved using various methods, including sodium in alcohol, lithium aluminum hydride (LiAlH_4), or electrochemical reduction using cathodes like palladium black or nickel black.^{[8][10]}

Synthesis from Phenylpropanolamine (PPA)

Phenylpropanolamine (norephedrine or norpseudoephedrine) can be converted to amphetamine by deoxygenation. This route is notable for its potential to produce specific

stereoisomers.[\[5\]](#)[\[11\]](#)

- **Intermediate Formation:** The hydroxyl group of PPA is converted into a better leaving group. One method involves reacting PPA with thionyl chloride to form 2-amino-1-chloro-1-phenylpropane hydrochloride.[\[5\]](#)[\[12\]](#) Another approach is the acylation of the hydroxyl group to form an O-acylated intermediate.[\[11\]](#)
- **Hydrogenation:** The intermediate is then subjected to catalytic hydrogenation to remove the chloro or acyloxy group, yielding amphetamine.[\[5\]](#)[\[11\]](#)

The Ritter Reaction

The Ritter reaction can produce racemic amphetamine from allylbenzene.[\[13\]](#) The reaction involves the acid-catalyzed addition of a nitrile (like methyl cyanide) to the carbocation generated from the alkene, followed by hydrolysis of the resulting amide intermediate.[\[13\]](#)[\[14\]](#)

Quantitative Data Summary

Quantitative data for historical synthesis methods can be variable and is often dependent on the specific laboratory conditions. The table below summarizes available yield information.

Synthesis Method	Primary Precursors	Key Reagents	Reported Yield	Reference(s)
Leuckart Reaction	Phenyl-2-propanone	Formamide, Formic Acid, H ₂ SO ₄	~60%	[5] [6]
Oxime Reduction	Phenylacetone	Hydroxylamine, Pd black cathode	30%	
Oxime Reduction	Phenylacetone	Hydroxylamine, Ni black cathode	8-10%	
Redal Reaction (Early Method)	Not specified	Nitric acid, Sulfuric acid	< 50%	[15] [16]

Conclusion

The historical synthesis of **2-phenylpropylamine** is characterized by a variety of chemical pathways, each with distinct advantages and challenges. Early methods were often multi-step and utilized harsh reagents.[\[15\]](#) The Leuckart reaction and reductive amination of phenyl-2-propanone emerged as the most practical and widely used routes, offering relatively straightforward procedures.[\[4\]](#) Other methods, such as the nitropropene route and reduction from phenylpropanolamine, provided alternative pathways, with the latter being particularly useful for stereoselective synthesis.[\[5\]](#)[\[9\]](#)[\[11\]](#) This guide has provided a technical overview of these foundational methods, reflecting the ingenuity of organic chemists throughout the 20th century.

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